molecular formula C20H19NO6 B2462814 Ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate CAS No. 477499-63-1

Ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2462814
CAS No.: 477499-63-1
M. Wt: 369.373
InChI Key: YVZPLBVYBWCHJD-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds. Benzofurans are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group and a 2,4-dimethoxybenzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amido groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

ethyl 3-[(2,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-15(13)27-18)21-19(22)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZPLBVYBWCHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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